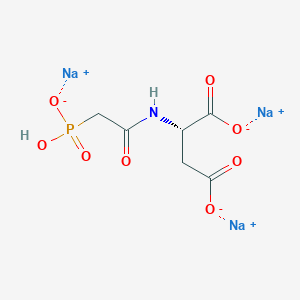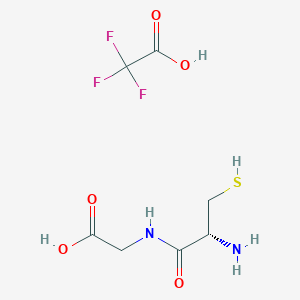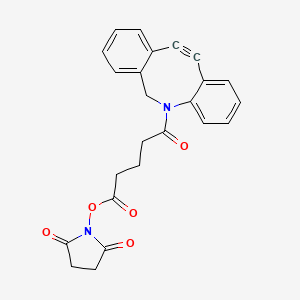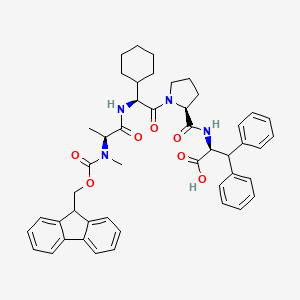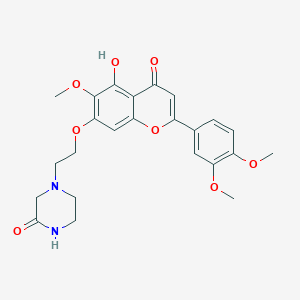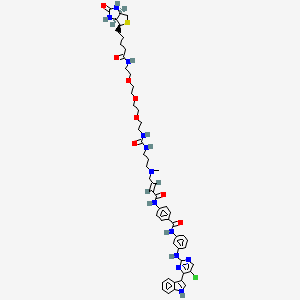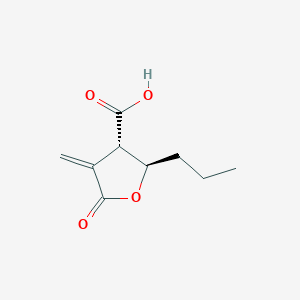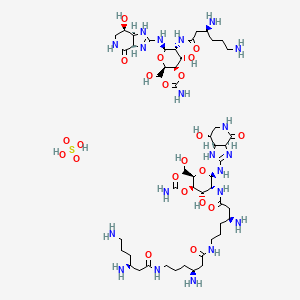![molecular formula C16H21NO4 B8103445 5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate](/img/structure/B8103445.png)
5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of URB913 involves the preparation of its enantiomers. The less active enantiomer of URB913 has an IC50 of 3.53 μM for rat NAAA . The preparation methods for URB913 typically involve the use of solvents like dimethyl sulfoxide (DMSO) and specific storage conditions to maintain its stability. For instance, the compound can be stored at -20°C for up to 3 years in powder form and for up to 6 months in solvent form .
Chemical Reactions Analysis
URB913 undergoes various chemical reactions, primarily focusing on its role as an inhibitor. It significantly increases palmitoyl ethanolamine levels within the central nervous system and has broad antinociceptive activity . The compound is known to be hygroscopic, and its solubility in DMSO is 250 mg/mL . The major products formed from these reactions are typically related to its inhibitory effects on N-acylethanolamine acid amidase.
Scientific Research Applications
URB913 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the inhibition of N-acylethanolamine acid amidase, which plays a crucial role in the metabolism of bioactive lipids. This inhibition has potential therapeutic implications for conditions involving pain and inflammation . Additionally, URB913 has been used in research to explore its effects on increasing palmitoyl ethanolamine levels within the central nervous system .
Mechanism of Action
The mechanism of action of URB913 involves its potent and selective inhibition of N-acylethanolamine acid amidase. By inhibiting this enzyme, URB913 increases the levels of palmitoyl ethanolamine within the central nervous system, which contributes to its broad antinociceptive activity . The molecular targets and pathways involved in this mechanism are primarily related to the metabolism of bioactive lipids and their role in pain and inflammation.
Comparison with Similar Compounds
URB913 is unique in its potent and selective inhibition of N-acylethanolamine acid amidase. Similar compounds include other N-acylethanolamine acid amidase inhibitors, such as the enantiomer of URB913, which has a less potent inhibitory effect with an IC50 of 3.53 μM for rat N-acylethanolamine acid amidase . The uniqueness of URB913 lies in its higher potency and selectivity compared to its enantiomer and other similar inhibitors.
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-12-14(15(18)21-12)17-16(19)20-11-7-3-6-10-13-8-4-2-5-9-13/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H,17,19)/t12-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVDTLVLQXSSEC-GXTWGEPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)O1)NC(=O)OCCCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C(=O)O1)NC(=O)OCCCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B8103378.png)


